Core-Fucosylation Reduction: 2F-Peracetyl-Fucose Achieves ~10% Residual Fucosylation vs. Non-Acetylated 2FF (~18%) in CHO-Produced IgG at 200 µM
In a direct head-to-head comparison in CHO cells producing recombinant IgG, 2F-Peracetyl-Fucose at 200 µM reduced core fucosylation to approximately 10% of total glycans, outperforming non-acetylated 2-deoxy-2-fluoro-L-fucose (2FF) which left ~18% residual core fucosylation at the same concentration [1]. The untreated CHO control exhibited 95.6% core fucosylation. Both acetylated and non-acetylated 2FF showed substantially lower incorporation of the unnatural analog into the IgG glycan pool compared with 5-alkynylfucose, which achieved deeper fucosylation suppression (below 5%) but was accompanied by significant metabolic incorporation of the alkynylated analog into the antibody glycans — a critical quality concern [1]. The data were obtained by UPLC-MS glycan analysis on day 12 of fed-batch culture; statistical significance was p = 0.0050 (n = 19) for the 2F-Fuc analog class versus control [1].
| Evidence Dimension | Residual core fucosylation (% of total IgG glycans) |
|---|---|
| Target Compound Data | ~10% residual core fucosylation at 200 µM (2F-Peracetyl-Fucose, acetylated 2FF) |
| Comparator Or Baseline | ~18% residual core fucosylation at 200 µM (non-acetylated 2-deoxy-2-fluoro-L-fucose); < 5% residual core fucosylation (5-alkynylfucose, acetylated) but with significant unnatural analog incorporation; 95.6% core fucosylation (untreated CHO control) |
| Quantified Difference | ~1.8-fold improvement in fucosylation reduction for acetylated vs. non-acetylated 2FF; 5-AlkFuc achieves lower residual fucosylation but introduces unnatural glycan species |
| Conditions | CHO cells, fed-batch culture, day 12 harvest, UPLC-MS glycan profiling, 200 µM analog supplementation |
Why This Matters
For therapeutic antibody manufacturing, 2F-Peracetyl-Fucose provides a quantifiable fucosylation-reduction advantage over non-acetylated 2FF while avoiding the glycan-heterogeneity risk that accompanies the more potent 5-alkynylfucose, making it the preferred choice when product-related impurity (unnatural glycan incorporation) must be minimized.
- [1] Zimmermann, M., et al. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation. Antibodies 8(1), 9 (2019). View Source
